REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4]([CH3:29])[c:5](=[O:28])[c:6]([NH:8][c:9]2[cH:10][cH:11][c:12]([CH:15]3[CH2:16][CH2:17][N:18]([C:21]([O:22][C:23]([CH3:24])([CH3:25])[CH3:26])=[O:27])[CH2:19][CH2:20]3)[cH:13][cH:14]2)[n:7]1.[CH2:37]([Cl:38])[Cl:39].[OH:30][C:31]([C:32]([F:33])([F:34])[F:35])=[O:36]>>[Br:1][c:2]1[cH:3][n:4]([CH3:29])[c:5](=[O:28])[c:6]([NH:8][c:9]2[cH:10][cH:11][c:12]([CH:15]3[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]3)[cH:13][cH:14]2)[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cc(Br)nc(Nc2ccc(C3CCN(C(=O)OC(C)(C)C)CC3)cc2)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Cn1cc(Br)nc(Nc2ccc(C3CCNCC3)cc2)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |